molecular formula C21H34O2 B1264126 3-Hydroxy-5beta-pregnan-20-one

3-Hydroxy-5beta-pregnan-20-one

Cat. No. B1264126
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-IYEURWCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5beta-pregnan-20-one is the 5beta-stereoisomer of 3-hydroxypregnan-20-one. It derives from a hydride of a 5beta-pregnane.

Scientific Research Applications

Neuroactive Steroids and Pregnancy

3-Hydroxy-5beta-pregnan-20-one, along with other pregnanolone isomers, has been studied extensively in the context of pregnancy. Research has shown significant increases in these steroids during pregnancy, indicating their potential role in pregnancy stabilization and countering the stimulating effect of estradiol on the onset of parturition (Pařízek et al., 2005). Another study focused on the third trimester of pregnancy, suggesting that the changes in the levels of 3-Hydroxy-5beta-pregnan-20-one might participate in the timing of parturition (Hill et al., 2007).

Metabolism in Non-Pregnant States

The metabolism of related steroids in non-pregnant rats has been investigated, indicating the presence of enzymes in uterine tissue capable of converting similar steroids to progesterone, highlighting a potential biological activity in non-pregnant animals (Lisboa & Holtermann, 1976).

Role in Central Nervous System

3-Hydroxy-5beta-pregnan-20-one has also been studied in the context of its effects on the central nervous system, particularly concerning its impact on rat behavior and binding in the brain (Członkowska et al., 1999). This research sheds light on the possible therapeutic interventions in anxiety disorders using neurosteroids.

Erythropoiesis in Primates

An intriguing application of 3-Hydroxy-5beta-pregnan-20-one is its observed erythropoietic effect in squirrel monkeys. This steroid metabolite showed an increase in erythropoiesis, suggesting potential therapeutic applications (Besa et al., 1973).

Catamenial Epilepsy

Research has also explored the concentrations of 3-Hydroxy-5beta-pregnan-20-one in women with partial epilepsy, suggesting that its metabolism may play a role in this convulsive disorder (Murri & Galli, 1997).

Modulation of Serotonergic Neurons

The modulation of serotonergic neurons by neurosteroids, including 3-Hydroxy-5beta-pregnan-20-one, has been studied, indicating potential antidepressant effects, especially significant for women with affective disorders (Robichaud & Debonnel, 2004).

properties

Product Name

3-Hydroxy-5beta-pregnan-20-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

AURFZBICLPNKBZ-IYEURWCSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5beta-pregnan-20-one
Reactant of Route 2
3-Hydroxy-5beta-pregnan-20-one
Reactant of Route 3
3-Hydroxy-5beta-pregnan-20-one
Reactant of Route 4
3-Hydroxy-5beta-pregnan-20-one
Reactant of Route 5
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Reactant of Route 6
3-Hydroxy-5beta-pregnan-20-one

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